molecular formula C26H21FN4 B2414149 N-[(4-fluorophenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477233-05-9

N-[(4-fluorophenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2414149
CAS No.: 477233-05-9
M. Wt: 408.48
InChI Key: PPBHVUOYTJWSNH-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4/c1-18-7-13-22(14-8-18)31-16-23(20-5-3-2-4-6-20)24-25(29-17-30-26(24)31)28-15-19-9-11-21(27)12-10-19/h2-14,16-17H,15H2,1H3,(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBHVUOYTJWSNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=C(C=C4)F)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-fluorobenzyl group: This step often involves nucleophilic substitution reactions.

    Attachment of the 4-methylphenyl and phenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the core structure.

    Reduction: This can be used to reduce any nitro groups or other reducible functionalities.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action for N-[(4-fluorophenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • N-(4-ethylphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

N-[(4-fluorophenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the pyrrolo[2,3-d]pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-[(4-fluorophenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a compound belonging to the pyrrolo[2,3-d]pyrimidine class, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H21FN4. Its structure features a pyrrolo[2,3-d]pyrimidine core substituted with various aromatic groups, which may influence its biological activity.

Structural Representation

PropertyValue
Molecular FormulaC26H21FN4
Molecular Weight436.46 g/mol
IUPAC NameThis compound

Antitumor Activity

Research indicates that pyrrolo[2,3-d]pyrimidines exhibit significant antitumor properties. A study demonstrated that compounds with similar structures inhibit vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), both crucial in tumor angiogenesis and growth. The compound under discussion has shown promising results in inhibiting these pathways, potentially leading to reduced tumor growth in vitro and in vivo models .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • VEGFR Inhibition : The compound acts as an inhibitor of VEGFR, disrupting angiogenesis essential for tumor sustenance.
  • PDGFR Inhibition : Similar to VEGFR, inhibiting PDGFR contributes to the antiangiogenic effects observed.
  • Tubulin Depolymerization : The compound may also induce tubulin depolymerization, further enhancing its antitumor efficacy .

Antimicrobial Activity

Preliminary studies have suggested that derivatives of pyrrolo[2,3-d]pyrimidines possess antimicrobial properties. The compound's structural analogs have shown effectiveness against various bacterial strains and fungi, indicating a broad-spectrum antimicrobial potential .

Case Studies

  • In Vitro Studies : In a controlled laboratory setting, this compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics .
  • In Vivo Studies : Animal models treated with the compound exhibited significant tumor size reduction compared to control groups. These findings support the compound's potential as a therapeutic agent in oncology .

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